Cas no 13207-63-1 (5-Iodoquinolin-8-ol)

5-Iodoquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 5-Iodoquinolin-8-ol
- 5-iodo-8-quinolinol
- 8-Quinolinol, 5-iodo-
- 5-iodo-8-hydroxyquinoline
- 5-iodo-8-hydroxy-quinoline
- 5-iodo-quinolin-8-ol
- 5-Jod-chinolin-8-ol
- 8-Hydroxy-5-iodoquinoline
- AC1L3VRC
- AC1Q4PJO
- NCIOpen2_009024
- NSC53183
- SureCN113423
- Iodoquin
- 8-Quinolinol, 5-iodo- 5-Iodo-8-hydroxyquinoline
- SB68985
- NCI60_004307
- FT-0705548
- InChI=1/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12
- TQR0346
- MFCD18414851
- CHEMBL1973599
- DTXSID80157344
- SUQZNPQQZDQDPJ-UHFFFAOYSA-N
- 13207-63-1
- NSC 53183
- E86781
- NSC-53183
- SY301285
- AKOS016010704
- SCHEMBL113423
-
- インチ: InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
- InChIKey: SUQZNPQQZDQDPJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=CC=C2I)O)N=C1
計算された属性
- せいみつぶんしりょう: 270.94898
- どういたいしつりょう: 270.949407
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.974
- ふってん: 239.7°C (rough estimate)
- フラッシュポイント: 190.1°C
- 屈折率: 1.768
- PSA: 33.12
5-Iodoquinolin-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000368-1g |
5-Iodo-8-hydroxyquinoline |
13207-63-1 | 98% | 1g |
$875.06 | 2022-04-03 | |
Alichem | A189000368-10g |
5-Iodo-8-hydroxyquinoline |
13207-63-1 | 98% | 10g |
$2,626.64 | 2022-04-03 | |
Chemenu | CM125933-1g |
5-iodoquinolin-8-ol |
13207-63-1 | 95% | 1g |
$330 | 2024-08-02 | |
Chemenu | CM125933-1g |
5-iodoquinolin-8-ol |
13207-63-1 | 95% | 1g |
$333 | 2021-08-05 | |
Alichem | A189000368-5g |
5-Iodo-8-hydroxyquinoline |
13207-63-1 | 98% | 5g |
$2,235.69 | 2022-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795553-1g |
5-Iodoquinolin-8-ol |
13207-63-1 | 98% | 1g |
¥3118.00 | 2024-08-09 |
5-Iodoquinolin-8-ol 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
5-Iodoquinolin-8-olに関する追加情報
Comprehensive Overview of 5-Iodoquinolin-8-ol (CAS No. 13207-63-1): Properties, Applications, and Research Insights
5-Iodoquinolin-8-ol (CAS No. 13207-63-1) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique iodo-substituted quinoline structure, serves as a versatile intermediate in organic synthesis and drug development. Its molecular formula, C9H6INO, and molecular weight of 271.06 g/mol make it a valuable building block for designing complex molecules.
Recent trends in quinoline-based compounds highlight their growing importance in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Researchers are increasingly exploring 5-Iodoquinolin-8-ol due to its potential role in modulating biological pathways. The compound's iodine atom offers distinct reactivity, enabling selective cross-coupling reactions like Suzuki-Miyaura or Sonogashira reactions, which are pivotal in modern drug discovery.
From a synthetic perspective, 5-Iodoquinolin-8-ol exhibits remarkable stability under various conditions, making it suitable for multi-step organic transformations. Its 8-hydroxyquinoline moiety is particularly noteworthy, as this structural feature is often associated with metal-chelating properties. This has led to investigations into its applications in catalysis and fluorescent probes, aligning with the rising demand for functionalized heterocycles in materials science.
In the context of green chemistry, researchers are evaluating eco-friendly synthetic routes for iodoquinoline derivatives. A 2023 study highlighted the use of microwave-assisted synthesis to reduce reaction times and improve yields for similar compounds, a methodology that could be adapted for 5-Iodoquinolin-8-ol production. Such advancements address the pharmaceutical industry's push toward sustainable manufacturing practices.
The compound's physicochemical properties, including its melting point (reported between 180–185°C) and solubility profile (soluble in polar organic solvents like DMSO and DMF), are critical for formulation scientists. These characteristics influence its applicability in drug delivery systems, a topic frequently searched in academic and industrial databases. Notably, the quinoline scaffold is a recurring motif in FDA-approved drugs, underscoring the relevance of derivatives like 5-Iodoquinolin-8-ol.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 5-Iodoquinolin-8-ol purity and stability. Recent publications emphasize the importance of high-purity intermediates in API synthesis, driving demand for rigorous quality control protocols. This aligns with industry concerns about process impurities and their impact on drug safety profiles.
Emerging applications in agrochemicals have also been explored, with quinoline derivatives showing promise as eco-friendly pesticides. While 5-Iodoquinolin-8-ol itself isn't commercially used in this sector, its structural analogs demonstrate bioactive properties against plant pathogens, suggesting potential derivative development opportunities.
From a market perspective, the global fine chemicals sector shows steady growth for specialized intermediates like 5-Iodoquinolin-8-ol. Suppliers increasingly provide detailed technical data sheets and COA (Certificate of Analysis) documentation to meet regulatory requirements—a frequently searched topic among procurement specialists.
Ongoing research investigates the compound's potential in photodynamic therapy, leveraging the quinoline core's light-absorbing properties. Preliminary studies suggest that halogenated quinolines could serve as photosensitizers, though further validation is needed. This connects to broader interest in non-invasive treatment modalities across medical forums.
Storage recommendations for 5-Iodoquinolin-8-ol typically advise protection from light and moisture at room temperature, reflecting standard practices for air-sensitive organoiodine compounds. These handling protocols are crucial for maintaining compound integrity during transportation and storage—a practical consideration often queried in chemical logistics discussions.
In summary, 5-Iodoquinolin-8-ol (CAS No. 13207-63-1) represents a multifaceted compound with expanding applications across drug discovery, materials science, and specialty chemistry. Its synthetic versatility and structural features continue to inspire innovative research, positioning it as a compound of enduring scientific and industrial relevance.
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